

## An In-depth Technical Guide to 1-Dodecylimidazole (CAS Number: 4303-67-7)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**1-Dodecylimidazole** (CAS No. 4303-67-7) is an N-alkylated imidazole derivative with a range of biological activities, including cytotoxic, antifungal, and hypocholesterolaemic properties. Its primary mechanism of action is attributed to its function as a lysosomotropic detergent, leading to lysosomal membrane permeabilization and subsequent cell death. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activities, and associated hazards of **1-Dodecylimidazole**, with a focus on experimental data and methodologies relevant to research and drug development.

## **Chemical and Physical Properties**

**1-Dodecylimidazole** is a colorless to light yellow liquid or solid with a chemical formula of C<sub>15</sub>H<sub>28</sub>N<sub>2</sub> and a molecular weight of 236.40 g/mol .[1] It is characterized by a dodecyl chain attached to one of the nitrogen atoms of the imidazole ring.



Property	Value	Reference
Molecular Formula	C15H28N2	[1]
Molecular Weight	236.40 g/mol	[1]
Appearance	Clear yellow liquid or solid	[2]
Melting Point	69.5-70.5 °C	Not explicitly cited
Boiling Point	146 °C at 0.5 mmHg	Not explicitly cited
Refractive Index	1.4730 to 1.4750 (20°C, 589 nm)	[2]
Solubility	Slightly soluble in Chloroform and Methanol	Not explicitly cited
LogP	3.56-5.5 at pH 5-9	Not explicitly cited

# Synthesis and Characterization Synthesis Protocol

A common method for the synthesis of **1-Dodecylimidazole** involves the reaction of imidazole with **1-bromododecane**.

#### Materials:

- Imidazole
- 1-Bromododecane
- Anhydrous potassium carbonate
- Acetone
- Ethyl acetate (for column chromatography)

#### Procedure:

• To a solution of imidazole in acetone, add anhydrous potassium carbonate.



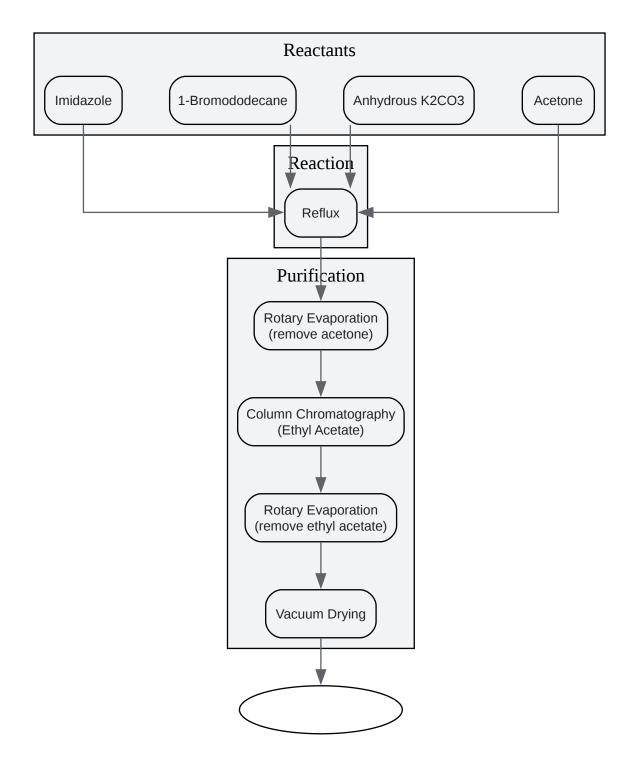




- Add 1-bromododecane to the mixture.
- Reflux the reaction mixture for several hours.
- After the reaction is complete, remove the acetone by rotary evaporation.
- Purify the crude product by column chromatography using ethyl acetate as the eluent.
- Collect the fractions containing the product and remove the ethyl acetate by rotary evaporation under reduced pressure.
- Dry the final product under vacuum to yield purified **1-dodecylimidazole**.

Experimental Workflow for Synthesis of 1-Dodecylimidazole





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Caption: Workflow for the synthesis of 1-Dodecylimidazole.

## **Spectroscopic Data**



Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are crucial for confirming the structure of **1-Dodecylimidazole**. The ¹H NMR spectrum typically shows signals corresponding to the protons on the imidazole ring and the dodecyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of **1-Dodecylimidazole** is expected to show characteristic absorption bands for the C-H stretching of the alkyl chain and the C=C and C-N stretching vibrations of the imidazole ring. A supplier of **1-dodecylimidazole** confirms that its infrared spectrum conforms to expected standards.[2]

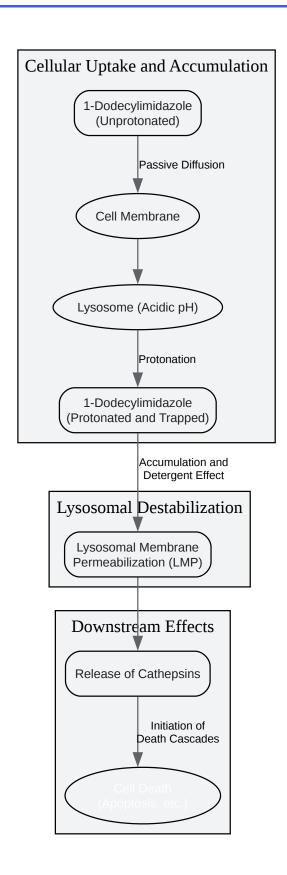
# Biological Activities and Mechanisms of Action Cytotoxic Activity

**1-Dodecylimidazole** exhibits cytotoxic effects against various cancer cell lines. This activity is primarily due to its ability to act as a lysosomotropic detergent.

Mechanism of Action: Lysosomal Cell Death Pathway **1-Dodecylimidazole**, being a weak base, can freely cross cell membranes in its unprotonated form. Once inside the acidic environment of lysosomes, it becomes protonated and trapped, accumulating to high concentrations. This accumulation disrupts the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP). LMP leads to the release of lysosomal hydrolases, such as cathepsins, into the cytosol. These proteases can then trigger a cascade of events leading to cell death, which can occur through apoptosis or other cell death pathways.[3][4][5]

Signaling Pathway of **1-Dodecylimidazole**-Induced Cell Death





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Caption: Lysosomal cell death pathway induced by **1-Dodecylimidazole**.



Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of **1-Dodecylimidazole** is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

#### Materials:

- Cancer cell line of interest (e.g., HeLa, DU-145)[6]
- Complete cell culture medium
- 1-Dodecylimidazole stock solution
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- · 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of **1-Dodecylimidazole** in complete culture medium.
- Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.



• Calculate the percentage of cell viability relative to the control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).[8][9]

## **Antifungal Activity**

**1-Dodecylimidazole** has demonstrated inhibitory activity against various fungal species, including Candida albicans.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of **1-Dodecylimidazole** against fungal strains can be determined using the broth microdilution method.

#### Materials:

- Fungal strain (e.g., Candida albicans)
- RPMI-1640 medium
- 1-Dodecylimidazole stock solution
- 96-well microtiter plates
- Spectrophotometer or microplate reader

#### Procedure:

- Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
- Prepare serial two-fold dilutions of 1-Dodecylimidazole in RPMI-1640 medium in a 96-well plate.
- Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates at 35-37°C for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the



growth control.[10] A study on similar imidazole derivatives showed MIC values against Candida spp. ranging from 200  $\mu$ g/mL to 312.5  $\mu$ g/mL.[11]

## **Hypocholesterolaemic Activity**

**1-Dodecylimidazole** has been shown to possess hypocholesterolaemic (cholesterol-lowering) activity. This is attributed, at least in part, to the inhibition of cholesterol biosynthesis.

Mechanism of Action: Inhibition of Cholesterol Synthesis The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. While the exact target of **1-Dodecylimidazole** in this pathway is not fully elucidated in the provided search results, many inhibitors of this pathway target key enzymes such as HMG-CoA reductase or later enzymes in the pathway.[12] [13][14]

Experimental Protocol: In Vitro Cholesterol Synthesis Inhibition Assay

The inhibitory effect of **1-Dodecylimidazole** on cholesterol synthesis can be assessed using an in vitro assay with liver homogenates or cultured hepatocytes.

#### Materials:

- Rat liver homogenate or cultured hepatocytes (e.g., HepG2 cells)
- [14C]-acetate or another radiolabeled precursor
- 1-Dodecylimidazole
- Scintillation counter

#### Procedure:

- Incubate the liver homogenate or hepatocytes with various concentrations of 1-Dodecylimidazole.
- Add a radiolabeled precursor of cholesterol synthesis, such as [14C]-acetate.
- Continue the incubation to allow for the synthesis of cholesterol.



- Extract the lipids from the cells or homogenate.
- Separate the cholesterol from other lipids using techniques like thin-layer chromatography (TLC).
- Quantify the amount of radiolabeled cholesterol using a scintillation counter.
- Determine the percentage of inhibition of cholesterol synthesis at different concentrations of **1-Dodecylimidazole** and calculate the IC<sub>50</sub> value if possible.

## **Hazards and Safety Information**

**1-Dodecylimidazole** is associated with several hazards and requires careful handling.

Hazard Statement	Description	
H302	Harmful if swallowed	
H315	Causes skin irritation	
H317	May cause an allergic skin reaction	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	
H410	Very toxic to aquatic life with long lasting effects	

#### **Precautionary Statements:**

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P273: Avoid release to the environment.
- P280: Wear protective gloves/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of water.



 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

### Conclusion

**1-Dodecylimidazole** is a versatile compound with significant cytotoxic and antifungal properties, primarily driven by its ability to induce lysosomal membrane permeabilization. Its potential to inhibit cholesterol biosynthesis further broadens its scope for research and therapeutic development. This guide provides a foundational understanding of its properties, synthesis, biological activities, and associated hazards, offering valuable information for professionals in the fields of chemistry, biology, and pharmacology. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

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